Histone H3 (21-44) Trifluoroacetate
Description
Context within Histone H3 and Core Nucleosome Structure
The nucleosome, the fundamental repeating unit of chromatin, consists of approximately 147 base pairs of DNA wrapped around a core histone octamer. frontiersin.org This octamer is composed of two copies each of four core histone proteins: H2A, H2B, H3, and H4. frontiersin.org Each histone protein has a globular domain and a protruding, unstructured "tail," with the N-terminal tail of histone H3 being a particular focus of research. These tails are rich in basic amino acid residues and are subject to numerous post-translational modifications (PTMs). researchgate.netresearchgate.net
The Histone H3 (21-44) peptide represents a specific fragment of the N-terminal tail of histone H3. This region is of significant interest as it contains several key amino acid residues that are frequently modified, including lysine (B10760008) 23 (K23), lysine 27 (K27), and lysine 36 (K36). glpbio.com These modifications can alter the electrostatic charge of the histone tail, thereby influencing its interaction with DNA and other proteins, and ultimately impacting chromatin accessibility. acs.orgportlandpress.com The trifluoroacetate (B77799) salt form of the synthetic peptide is a common counterion used during peptide synthesis and purification, which aids in the peptide's stability and solubility in aqueous solutions for experimental use. caymanchem.comszabo-scandic.com
Significance of Peptide Fragments as Tools for Chromatin Studies
The study of histone modifications and their functional consequences is greatly facilitated by the use of synthetic histone peptides. nih.govacs.org These peptides offer several advantages for researchers:
Specificity: Synthetic peptides can be synthesized with precisely defined modifications at specific amino acid residues. This allows for the investigation of the functional role of individual PTMs in isolation, which is often difficult to achieve using full-length histones isolated from cells, where multiple modifications can coexist. nih.govnih.gov
Substrates for Enzymatic Assays: Histone peptides are widely used as substrates in enzymatic assays to study the activity and specificity of "writer" enzymes that add modifications (like methyltransferases and acetyltransferases) and "eraser" enzymes that remove them (like demethylases and deacetylases). activemotif.combpsbioscience.com For example, the Histone H3 (21-44) peptide is a known substrate for histone methyltransferases that target lysine 27. bpsbioscience.com
Binding Assays: These peptides are instrumental in identifying and characterizing "reader" proteins, which contain specific domains that recognize and bind to particular histone modifications. researchgate.net Biotinylated versions of these peptides are often used in pull-down assays to isolate and identify interacting proteins from cell extracts. activemotif.com
Antibody Production and Characterization: Modified histone peptides are crucial for the development and characterization of antibodies that are specific to a particular histone modification at a defined site. acs.org These antibodies are indispensable tools for techniques like chromatin immunoprecipitation (ChIP). acs.org
Overview of the Histone H3 (21-44) Region in Epigenetic Investigations
The 21-44 amino acid region of histone H3 is a hotbed of epigenetic signaling. The modifications within this segment are associated with diverse and sometimes opposing biological outcomes.
Lysine 27 (K27) Methylation: Methylation of H3K27, particularly trimethylation (H3K27me3), is a hallmark of facultative heterochromatin and is strongly associated with transcriptional repression. biomol.com This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), and the H3 (21-44) peptide has been used to study the kinetics of PRC2 and its mutant forms found in cancers. caymanchem.com Conversely, monomethylation of H3K27 (H3K27me1) is linked to actively transcribed genes. biomol.com
Lysine 36 (K36) Methylation: Methylation at H3K36 is generally associated with actively transcribed gene bodies. acs.org Dimethylated H3K36 has been shown to recruit histone deacetylase complexes, leading to transcriptional repression. eurogentec.com
Other Modifications: The H3 (21-44) region also contains other residues subject to modification, such as serine 28 (S28) phosphorylation, which is involved in mitosis, and lysine 23 (K23) acetylation, which also plays a role in gene regulation. glpbio.com The interplay and "crosstalk" between these different modifications on the same peptide are an active area of investigation, as one modification can influence the establishment or removal of another. nih.gov
Research Findings and Applications
| Application | Description | Key Residues Involved | Reference |
| Enzyme Kinetics | Used as a substrate to measure the activity of histone methyltransferases (HMTs) and demethylases (KDMs). For instance, it's used to compare the activity of wild-type and mutant EZH2, the catalytic subunit of PRC2. | K27 | caymanchem.com |
| Inhibitor Screening | Employed in high-throughput screens to identify small molecule inhibitors of histone-modifying enzymes. | K27 | biomol.com |
| Binding Assays | Biotinylated versions of the peptide are used to identify and characterize "reader" proteins that specifically recognize modifications like H3K27me3. | K27 | biomol.com |
| Crosstalk Analysis | Studying how different modifications within the same peptide, such as phosphorylation and methylation, influence each other's deposition and recognition. | K27, S28 | glpbio.comnih.gov |
Structure
2D Structure
Properties
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H185N39O29.C2HF3O2/c1-56(2)83(102(173)136-69(26-12-16-40-112)92(163)138-72(27-13-17-41-113)105(176)148-47-23-33-79(148)100(171)141-75(49-65-50-121-55-128-65)96(167)135-71(29-19-43-123-108(117)118)93(164)140-74(48-64-34-36-66(152)37-35-64)95(166)139-73(30-20-44-124-109(119)120)106(177)147-46-21-31-77(147)98(169)127-53-82(155)156)143-81(154)52-125-80(153)51-126-101(172)84(62(8)150)145-89(160)60(6)131-99(170)78-32-22-45-146(78)104(175)61(7)132-97(168)76(54-149)142-94(165)68(25-11-15-39-111)134-91(162)70(28-18-42-122-107(115)116)133-88(159)59(5)129-87(158)58(4)130-90(161)67(24-10-14-38-110)137-103(174)85(63(9)151)144-86(157)57(3)114;3-2(4,5)1(6)7/h34-37,50,55-63,67-79,83-85,149-152H,10-33,38-49,51-54,110-114H2,1-9H3,(H,121,128)(H,125,153)(H,126,172)(H,127,169)(H,129,158)(H,130,161)(H,131,170)(H,132,168)(H,133,159)(H,134,162)(H,135,167)(H,136,173)(H,137,174)(H,138,163)(H,139,166)(H,140,164)(H,141,171)(H,142,165)(H,143,154)(H,144,157)(H,145,160)(H,155,156)(H4,115,116,122)(H4,117,118,123)(H4,119,120,124);(H,6,7)/t57-,58-,59-,60-,61-,62+,63+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-,84-,85-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSRXRWMOSWDCE-XXYBPOMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CCCNC(=N)N)C(=O)N4CCCC4C(=O)NCC(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(C)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(C)N.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N5CCC[C@H]5C(=O)NCC(=O)O)NC(=O)[C@H](C)N)O.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C111H186F3N39O31 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2619.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Significance and Functional Context of Histone H3 21 44 in Chromatin
Contribution to Nucleosome Assembly and Stability
While the histone fold domains of core histones are primarily responsible for the initial assembly of the nucleosome octamer, the histone tails, including the H3 (21-44) region, play a critical role in modulating nucleosome stability and dynamics. Modifications within this peptide sequence can directly influence the integrity of the nucleosome. For instance, the phosphorylation of serine 28 (S28), a residue within this fragment, is associated with nucleosome disassembly at the promoters of active genes and is linked to chromatin condensation during mitosis anjiechem.com. This suggests that specific PTMs on the H3 (21-44) tail can act as signals to destabilize nucleosomes, facilitating processes like transcription initiation or chromatin remodeling.
Influence on Higher-Order Chromatin Architecture and Dynamics
The collective interactions mediated by the H3 (21-44) tail are instrumental in shaping the large-scale structure of chromatin, from the positioning of individual nucleosomes to the condensation of entire chromosomes.
The state of the H3 (21-44) tail directly influences the dynamic nature of chromatin. The recruitment of ATP-dependent chromatin remodeling complexes, such as NURF, can be directed by histone modifications, leading to the sliding or eviction of nucleosomes to control DNA access bham.ac.uk. As mentioned, phosphorylation at S28 is linked to more labile nucleosomes and their disassembly at promoters, highlighting a direct role for this peptide region in nucleosome reorganization anjiechem.com.
The H3 (21-44) region is a master regulator of the balance between condensed, inaccessible chromatin (heterochromatin) and open, accessible chromatin (euchromatin).
Chromatin Compaction : The trimethylation of H3K27 by the PRC2 complex is a hallmark of facultative heterochromatin. This mark serves as a docking site for Polycomb proteins, which mediate chromatin compaction and long-term gene silencing nih.govoup.com. Furthermore, the interaction between the H3 tail and Topoisomerase IIα is crucial for the high level of chromatin compaction required to form mitotic chromosomes. researchgate.netnih.gov
Chromatin Accessibility : In contrast, methylation of H3K36 is generally associated with the bodies of actively transcribed genes researchgate.netnih.gov. This mark can recruit histone deacetylase (HDAC) complexes, which are thought to remove acetyl groups in the wake of transcription to suppress spurious transcriptional initiation from within gene bodies anaspec.com. The intricate balance of PTMs on the H3 (21-44) tail, such as the antagonism between H3K27 methylation and H3S28 phosphorylation for Topoisomerase IIα binding, provides a sophisticated mechanism for dynamically regulating chromatin accessibility in response to cellular signals. nih.govrupress.org
| Interacting Protein | H3 (21-44) Modification | Binding Effect | Reference |
| Topoisomerase IIα | Unmodified | Baseline Binding | nih.govrupress.org |
| Topoisomerase IIα | K27me1 / K27me3 | Enhanced Binding | nih.govrupress.org |
| Topoisomerase IIα | S28p | Inhibited Binding | nih.govrupress.org |
| NSD2 (PWWP Domain) | H3K36me2 | Preferential Binding | nih.govresearchgate.net |
| Set2 | Unmodified K36 | Required for Binding | nih.gov |
Post Translational Modifications Ptms Within the Histone H3 21 44 Region
Characterization of Key PTMs on Lysine (B10760008) and Arginine Residues within H3 (21-44)
The lysine (K) and arginine (R) residues within the H3 (21-44) region, particularly K27, K36, and R26, are subject to extensive modification, primarily methylation and acetylation. These PTMs are dynamically added and removed by specific enzymes, allowing for precise control over chromatin structure and function. creative-proteomics.com
Histone methylation is a stable PTM where methyl groups are added to lysine or arginine residues. nih.govnih.gov The functional outcome of methylation depends on the specific site and the degree of methylation (mono-, di-, or trimethylation). nih.gov
H3K27 Methylation: Lysine 27 of histone H3 can be modified into three distinct methylation states, each with a unique genomic distribution and regulatory role. sdu.dkresearchgate.net
H3K27me1 (Monomethylation): This mark is predominantly found within the bodies of actively transcribed genes and is associated with transcriptional elongation. biomol.commpg.de Its presence often correlates with H3K36me3, another mark of active transcription. biomol.com
H3K27me2 (Dimethylation): This is the most abundant of the H3K27 methylation states in many cell types, covering large domains of the genome. sdu.dkmpg.de It is thought to have a protective function, preventing the activation of inappropriate or non-cell-type-specific enhancers. mpg.de
H3K27me3 (Trimethylation): This is a well-characterized repressive mark. caymanchem.comresearchgate.net It is strongly enriched at the promoters of silenced developmental genes, where it mediates transcriptional repression by recruiting Polycomb Repressive Complex 1 (PRC1). researchgate.netnih.gov
H3K36 Methylation: Similar to H3K27, lysine 36 methylation exists in three states and is generally linked to transcriptionally active chromatin. nih.govfrontiersin.org
H3K36me1 (Monomethylation): The specific role of this modification is still being clarified, but it is considered a transient state in the methylation process. nih.govepigenie.com
H3K36me2 (Dimethylation): This mark is found in large intragenic regions and plays a crucial role in processes like DNA double-strand break repair. nih.govepigenie.com
H3K36me3 (Trimethylation): This modification is a hallmark of actively transcribed gene bodies. creative-proteomics.comnih.gov It is deposited co-transcriptionally and helps to ensure the fidelity of transcription, recruit histone deacetylases to prevent spurious transcription, and participate in DNA damage repair. nih.govepigenie.com
| Modification | Description | Typical Genomic Location | General Function |
|---|---|---|---|
| H3K27me1 | Monomethylation of Lysine 27 | Gene bodies of active genes biomol.commpg.de | Associated with active transcription biomol.com |
| H3K27me2 | Dimethylation of Lysine 27 | Widespread across large domains sdu.dkmpg.de | Prevents aberrant enhancer activation mpg.de |
| H3K27me3 | Trimethylation of Lysine 27 | Promoters of silenced genes caymanchem.comnih.gov | Transcriptional repression researchgate.netnih.gov |
| H3K36me1 | Monomethylation of Lysine 36 | Transitions from promoter to 3' end epigenie.com | Intermediate state, role unclear frontiersin.org |
| H3K36me2 | Dimethylation of Lysine 36 | Intragenic regions nih.gov | DNA repair, transcription nih.govepigenie.com |
| H3K36me3 | Trimethylation of Lysine 36 | Exons and bodies of active genes nih.govepigenie.com | Transcriptional elongation, splicing nih.govepigenie.com |
Histone acetylation involves the addition of an acetyl group to a lysine residue, a process that neutralizes its positive charge. frontiersin.org This modification is dynamically regulated and generally associated with a more open chromatin structure and transcriptional activation. nih.govfrontiersin.org
H3K27ac (Acetylation): The acetylation of lysine 27 is a powerful mark of active regulatory elements. wikipedia.org It is prominently found at both active enhancers and promoters, often in regions that are poised for or are undergoing active transcription. wikipedia.orgtandfonline.com The presence of H3K27ac is generally antagonistic to H3K27me3, meaning these two marks are typically mutually exclusive at a given locus, representing a switch between active and repressed chromatin states. nih.govwikipedia.org
Beyond the well-studied methylation and acetylation of K27 and K36, other residues within the H3 (21-44) fragment are also modified, contributing to the complexity of epigenetic regulation.
Arginine Methylation (H3R26me): Arginine at position 26 can be methylated. caymanchem.comnih.gov This modification has been shown to strongly antagonize the methylation of the adjacent H3K27 residue by the PRC2 complex, suggesting a "crosstalk" mechanism where one PTM directly influences the establishment of another. harvard.edu
Serine Phosphorylation (H3S28p): Serine 28 can be phosphorylated, particularly during mitosis. caymanchem.com This phosphorylation can disrupt the binding of proteins that recognize H3K27me3, leading to the displacement of repressive complexes from chromatin. This serves as a key example of a "phospho-methyl switch" that regulates gene expression during the cell cycle.
Arginine Citrullination (H3R26Cit): Arginine 26 can also be converted to citrulline. bionordika.dk Like methylation at this site, citrullination of R26 has been found to inhibit the activity of the PRC2 enzyme on K27, highlighting another layer of regulatory control over this critical residue. harvard.edu
Functional Implications of H3 (21-44) PTMs in Epigenetic Regulation
The PTMs within the Histone H3 (21-44) region are not merely decorative marks; they have profound functional consequences for the cell, primarily by influencing gene expression and maintaining genome integrity. nih.govmdpi.com
The combination of PTMs on the H3 (21-44) peptide acts as a master regulator of gene transcription.
Activation: The presence of H3K27ac at promoters and enhancers is a strong indicator of active transcription. wikipedia.orgtandfonline.com This mark helps recruit transcriptional machinery and creates an open chromatin environment conducive to gene expression. Similarly, H3K36me3 within gene bodies facilitates transcriptional elongation and ensures that transcription proceeds efficiently. nih.govepigenie.com H3K27me1 is also associated with transcribed regions, further linking this methylation state to active processes. mpg.de
Repression: H3K27me3 is a cornerstone of gene silencing. researchgate.net By recruiting Polycomb group proteins, it establishes a repressed chromatin state that is heritable through cell divisions, which is essential for maintaining cell identity and silencing developmental genes in differentiated cells. caymanchem.comnih.gov
Crosstalk and Bivalency: The interplay between marks is crucial. The antagonism between H3K27ac and H3K27me3 provides a clear switch for turning genes on and off. nih.gov In some cases, particularly in embryonic stem cells, gene promoters can be "bivalently" marked with both the activating H3K4me3 and the repressive H3K27me3, keeping them poised for rapid activation or stable repression upon differentiation.
Maintaining the integrity of the genome is a fundamental cellular task, and histone PTMs within the H3 (21-44) region play a direct role.
DNA Damage Response: H3K36 methylation is directly implicated in the DNA damage response. frontiersin.org Specifically, H3K36me2 is deposited near sites of DNA double-strand breaks, helping to recruit repair factors. epigenie.com H3K36me3 also contributes to DNA damage repair pathways, linking transcriptional activity with genome maintenance. nih.gov
DNA Replication: While the direct role of H3 (21-44) PTMs in replication is complex, the maintenance of epigenetic states through DNA replication is critical. As DNA is replicated, parental histones with their PTMs are distributed to the daughter strands, and new, unmodified histones are deposited. sdu.dk The machinery that recognizes marks like H3K27me3 and H3K36me3 helps to re-establish the correct PTM patterns on the newly deposited histones, ensuring the epigenetic memory is passed on to the next generation of cells. nih.govcreative-proteomics.com
| Modification | Role in Gene Transcription | Role in DNA Replication/Repair |
|---|---|---|
| H3K27ac | Strongly activating; marks active promoters/enhancers. wikipedia.orgtandfonline.com | Contributes to an open chromatin state that may facilitate access for repair machinery. |
| H3K27me1 | Activating; found in bodies of transcribed genes. biomol.commpg.de | Not well characterized in DNA repair. |
| H3K27me3 | Strongly repressive; silences gene promoters. caymanchem.comnih.gov | Maintains silencing of inappropriate genes during the cell cycle. sdu.dk |
| H3K36me2 | Associated with transcribed regions. nih.gov | Directly involved in recruiting factors for DNA double-strand break repair. epigenie.com |
| H3K36me3 | Activating; ensures transcriptional fidelity and prevents spurious transcription. nih.govepigenie.com | Participates in DNA damage repair pathways. nih.govfrontiersin.org |
Contributions to Chromosomal Stability and Integrity
The integrity of the Histone H3 (21-44) region is paramount for maintaining genomic stability. Modifications and the fidelity of the amino acid sequence within this fragment play a direct role in the accurate segregation of chromosomes during mitosis and in the cellular response to DNA damage.
Mutations within the histone tails can disrupt these processes by altering the landscape of PTMs and affecting the recruitment of essential proteins for DNA repair and chromosome management. nih.gov This can impair critical DNA repair mechanisms like homologous recombination and non-homologous end joining, increasing genomic instability. nih.gov
A key example highlighting the importance of this region comes from studies in Saccharomyces cerevisiae. A single amino acid substitution at position 44 (Glycine to Serine, G44S), which lies at the C-terminal end of the 21-44 fragment, was shown to have profound effects on chromosomal stability. nih.gov This mutation resulted in a defective tension-sensing mechanism during mitosis, which is crucial for the spindle assembly checkpoint. nih.gov Consequently, cells with the H3-G44S mutation were unable to properly activate the checkpoint in response to incorrect microtubule attachments, leading to chromosome missegregation and aneuploidy. nih.gov
| Phenotype | Observed Effect in G44S Mutant | Implication for Chromosomal Stability |
|---|---|---|
| Benomyl Hypersensitivity | Increased sensitivity to the microtubule-destabilizing agent. | Indicates a compromised spindle assembly checkpoint or microtubule function. |
| Cold/Heat Sensitivity | Impaired growth at low (14°C) and high (37°C) temperatures. | Suggests general defects in chromosome metabolism and stress response. |
| Mitotic Checkpoint | Defective tension-sensing function. | Inability to delay anaphase in response to improper chromosome attachment. |
| Chromosome Segregation | Increased rates of chromosome missegregation. | Leads to aneuploidy, a hallmark of genomic instability. |
Furthermore, PTMs within this domain are linked to the DNA damage response. For instance, demethylation at specific sites in this region is associated with the occurrence of multiple DNA breaks and the subsequent activation of the p53 tumor suppressor protein, which acts to prevent mitosis with damaged chromosomes. rockland.com Histone H3 methylation is also known to be a key factor in linking the detection of DNA damage to the activation of tumor suppressors like Tip60. nih.gov The H3 (21-44) peptide is a known substrate for enzymes involved in these pathways, underscoring its role as a critical component in the machinery that safeguards the genome. nih.goveurogentec.com
Molecular Recognition and Interactions of Histone H3 21 44 Peptides with Epigenetic Modulators
Specificity of "Reader" Protein Domains for Modified H3 (21-44) Peptides
"Reader" domains are specialized protein modules that recognize and bind to specific PTMs on histone tails, thereby translating the histone code into functional outcomes. The H3 (21-44) region is a primary binding site for several families of reader domains.
Chromodomain-Mediated Recognition (e.g., LHP1, MRG proteins)
Chromodomains are highly conserved protein motifs known to bind methylated lysine (B10760008) residues.
LHP1 (LIKE HETEROCHROMATIN PROTEIN 1): In plants like Arabidopsis thaliana, the LHP1 protein plays a crucial role in gene silencing. uzh.ch The chromodomain of LHP1 specifically recognizes and binds to histone H3 trimethylated at lysine 27 (H3K27me3). uzh.chnih.gov This interaction is essential for the proper function of LHP1, as mutations that disrupt the chromodomain and abolish H3K27me3 binding lead to a loss of gene silencing and developmental defects. uzh.chnih.gov While the LHP1 chromodomain can also bind to H3K9me2/3 in vitro, its in vivo localization strongly correlates with H3K27me3, suggesting this is its primary target in the context of the cell. researchgate.netucla.edu The binding of LHP1 to H3K27me3 is a key step in the Polycomb group (PcG) pathway of transcriptional repression. uzh.ch
MRG (MORF4-Related Gene) Proteins: The chromodomain of human MRG15, a member of the MRG protein family, exhibits a distinct binding preference for histone H3 methylated at lysine 36 (H3K36me). nih.govnih.gov In vitro binding assays have shown that the MRG15 chromodomain can bind to both di- and tri-methylated H3K36 peptides (residues 28-44), but not to the unmodified peptide or to H3 methylated at lysines 4, 9, or 27. nih.gov Interestingly, while peptide-based assays showed similar binding to H3K36me2 and H3K36me3, studies using fully reconstituted nucleosomes revealed a clear preference for H3K36me3. biorxiv.org This suggests that the broader nucleosomal context can influence the binding specificity of reader domains. biorxiv.orgbiorxiv.org The interaction between the MRG15 chromodomain and H3K36me3 is mediated by a hydrophobic pocket formed by conserved aromatic residues. nih.gov This binding is implicated in processes such as transcriptional regulation and alternative mRNA splicing. nih.gov
| Reader Protein | Domain | Specific H3 (21-44) Modification Recognized | Key Findings | References |
|---|---|---|---|---|
| LHP1 | Chromodomain | H3K27me3 | Essential for gene silencing and proper plant development. Binding is critical for LHP1's in vivo function. | uzh.chnih.govucla.edu |
| MRG15 | Chromodomain | H3K36me2/me3 | Binds to both di- and tri-methylated H3K36. The nucleosomal context enhances preference for H3K36me3. Implicated in transcription and splicing. | nih.govnih.govbiorxiv.orgresearchgate.net |
PHD Finger-Mediated Recognition (e.g., MLL PHD3, MOZ DPF)
Plant Homeodomain (PHD) fingers are another class of reader domains that exhibit diverse binding specificities for histone modifications.
MLL PHD3: The third PHD finger of the Mixed Lineage Leukemia (MLL) protein, a histone methyltransferase, demonstrates high-affinity and specific binding to histone H3 trimethylated at lysine 4 (H3K4me3). nih.govnih.govthebiogrid.org The interaction is significantly weaker with H3K4me2 and negligible with other methylated lysines like H3K9me3, H3K27me3, or H3K36me3. nih.gov This binding is crucial for the transcriptional activation of MLL target genes, indicating that MLL not only "writes" the H3K4me3 mark but also "reads" it to maintain gene expression. nih.gov
MOZ DPF: The double PHD finger (DPF) domain of the Monocytic Leukemia Zinc-finger protein (MOZ), a histone acetyltransferase, recognizes the N-terminal tail of histone H3. nih.govnih.gov The binding is enhanced by the acetylation of H3 at lysine 9 (H3K9ac) or lysine 14 (H3K14ac). nih.gov Conversely, trimethylation of H3K4 inhibits the interaction. nih.govnih.gov The MOZ DPF domain induces an α-helical conformation in the H3 tail, which is a unique mode of recognition among PHD fingers and is thought to be important for sampling the modification status of the histone tail. nih.govnih.gov This interaction is required for the association of MOZ with chromatin and may promote its enzymatic activity. nih.gov
| Reader Protein | Domain | Specific H3 (21-44) Modification Recognized | Key Findings | References |
|---|---|---|---|---|
| MLL | PHD3 Finger | H3K4me3 | High-affinity and specific binding crucial for transcriptional activation of MLL target genes. | nih.govnih.govthebiogrid.org |
| MOZ | Double PHD Finger (DPF) | H3K9ac, H3K14ac (enhanced binding) | Induces an α-helical structure in the H3 tail. Binding is inhibited by H3K4me3. Required for chromatin association. | nih.govnih.gov |
Other Identified PTM-Binding Domains
Beyond chromodomains and PHD fingers, other protein domains also interpret the modification landscape of the H3 (21-44) region. These include:
Tudor Domains: Certain Tudor domains, part of the "Royal Family" of methyl-lysine readers, can recognize methylated lysines within the H3 tail. frontiersin.org For instance, the tandem Tudor domain of UHRF1 has been shown to interact with H3K9me3. rhhz.net
YEATS Domains: The YEATS domain is known to be a reader of histone acetylation. researchgate.net
PWWP Domains: The PWWP domain, another member of the "Royal Family," can also bind to methylated H3. The PWWP domain of Pdp3, a component of the NuA3 histone acetyltransferase complex, contributes to the complex's binding to H3K36me3. researchgate.netsemanticscholar.org
These diverse reader domains highlight the complexity of the histone code and the multitude of ways in which the information encoded in the H3 (21-44) peptide can be read and translated into biological action.
Interactions with "Writer" and "Eraser" Enzymes
The H3 (21-44) peptide is not only a landing pad for reader proteins but also a primary substrate for "writer" enzymes that install PTMs and "eraser" enzymes that remove them.
Histone Methyltransferases (HMTs) Utilizing H3 (21-44) as Substrate
Histone methyltransferases (HMTs) catalyze the transfer of methyl groups to lysine and arginine residues. The H3 (21-44) peptide is a substrate for several key HMTs.
EZH2 (Enhancer of Zeste Homolog 2): As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the methylation of H3K27. nih.gov The H3 (21-44) peptide is a recognized substrate for EZH2 in in vitro assays. nih.govbellbrooklabs.comharvard.edu Mutations in EZH2, such as Y641, can alter its substrate specificity for the different methylation states of H3K27. epo.orgacs.org
PRDM9: This primate-specific methyltransferase has been shown to methylate H3K36. nih.gov In vitro assays using an H3 (21-44) peptide demonstrated that PRDM9 can act on unmodified, monomethylated, and dimethylated H3K36, but not on trimethylated H3K36. nih.gov This suggests that PRDM9 can contribute to the establishment of H3K36 methylation marks.
| HMT | Target Residue in H3 (21-44) | Key Findings | References |
|---|---|---|---|
| EZH2 | K27 | Catalytic subunit of PRC2 that methylates H3K27. H3 (21-44) is a known substrate. | nih.govbellbrooklabs.comharvard.edu |
| PRDM9 | K36 | Can methylate H3K36 up to the dimethylated state. | nih.gov |
Histone Acetyltransferases (HATs) Interacting with H3 (21-44) Region
Histone acetyltransferases (HATs) catalyze the addition of acetyl groups to lysine residues, a modification generally associated with transcriptional activation.
p300/CBP: The paralogous histone acetyltransferases p300 and CBP are global transcriptional coactivators that acetylate multiple lysine residues on histone H3, including those within the 21-44 region such as K23. nih.gov While they share many targets, they exhibit different specificities and selectivities for these sites. nih.gov The HAT activity of p300/CBP is crucial for gene activation and can be modulated by interactions with other proteins. nih.gov
Hat1: The histone acetyltransferase Hat1, in complex with Hat2, interacts with the N-terminal region of histone H3. nih.gov Structural studies have revealed that residues 1-14 of H3 bind to Hat2, while a more C-terminal segment (residues 52-57) also interacts with it, indicating an extensive interface between the H3 N-terminus and the Hat1-Hat2 complex. nih.gov
| HAT | Target Residue(s) in H3 (21-44) Region | Key Findings | References |
|---|---|---|---|
| p300/CBP | K23 and other lysines | Global transcriptional coactivators with distinct specificities for H3 lysine residues. | nih.govnih.gov |
| Hat1 | Interacts with the H3 N-terminal region | Forms a complex with Hat2 that has extensive interactions with the H3 tail. | nih.gov |
Histone Demethylases and Deacetylases Modulating H3 (21-44) PTMs
The dynamic nature of histone methylation and acetylation within the H3 (21-44) region is maintained by the opposing actions of "writer" enzymes (methyltransferases and acetyltransferases) and "eraser" enzymes (demethylases and deacetylases). These erasers are crucial for reversing PTMs and ensuring cellular plasticity and responsiveness.
Key residues within the H3 (21-44) peptide, such as H3K27 and H3K36, are targets for specific demethylases. For instance, the repressive H3K27me3 mark is removed by the demethylase UTX (also known as KDM6A). nih.govembopress.org The activity of UTX is essential for activating developmental genes, such as the HOX gene clusters, and is critical for processes like myogenesis and cellular reprogramming. nih.govembopress.org Loss of UTX function can lead to a global increase in H3K27me3 levels, highlighting its role in maintaining the dynamic balance of this repressive mark. pnas.org
Similarly, H3K36 methylation is reversed by specific demethylases. The JmjC domain-containing protein JMJD5 has been shown to regulate levels of H3K36me2. nih.govanaspec.com This activity is vital for preserving germline immortality and identity by controlling the expression of specific gene sets. nih.gov
The interplay between different modifications is also regulated by deacetylases. The Rpd3S histone deacetylase complex (HDAC) is recruited to chromatin through the recognition of H3K36 methylation. nih.govnih.gov Specifically, the Eaf3 subunit of the Rpd3S complex contains a chromodomain that recognizes methylated H3K36. nih.gov Studies have shown that H3K36me2 is sufficient to recruit the Rpd3S complex, which then removes acetyl groups from nearby histone residues. nih.govnih.gov This action prevents spurious transcription initiation within gene bodies and helps restore a repressive chromatin state after transcription has passed. nih.govanaspec.com
| Enzyme/Complex | Target Modification in H3 (21-44) | Function | Key Subunit(s) |
| UTX (KDM6A) | H3K27me3/me2 | Demethylation (Eraser) | UTX |
| JMJD5 | H3K36me2 | Demethylation (Eraser) | JMJD5 |
| Rpd3S HDAC | H3K27ac (indirectly via H3K36me recognition) | Deacetylation (Eraser) | Eaf3, Rco1, Rpd3 |
Methodological Approaches and Experimental Applications of Histone H3 21 44 Peptide
Design and Synthesis Strategies for H3 (21-44) Peptides in Research
The design and synthesis of Histone H3 (21-44) peptides are tailored to specific experimental needs, primarily focusing on the incorporation of PTMs and labels for detection and interaction studies. eurogentec.comnih.govnih.gov
Creation of Site-Specific PTMs and Analogs
A significant area of research involves the synthesis of H3 (21-44) peptides with precisely placed PTMs to investigate their individual or combinatorial effects on protein-protein interactions and enzyme activities. These modifications are critical for dissecting the "histone code." Common PTMs introduced into the H3 (21-44) sequence include:
Methylation: Lysine (B10760008) (K) residues, particularly K27 and K36, are common sites for mono-, di-, and trimethylation. For instance, H3 (21-44) peptides with trimethylated K27 (H3K27me3) are used to study the binding of proteins containing specific reader domains and the activity of histone demethylases. eurogentec.comcaymanchem.com Similarly, peptides with various methylation states at K36 are used to investigate enzymes like PRDM9. nih.gov
Citrullination: The conversion of arginine to citrulline is another important PTM. H3 (21-44) peptides with citrullinated arginine at position 26 (H3R26Cit) are employed to explore its role in transcriptional activation and its impact on other PTMs like H3K27 methylation. biomol.com
Hydroxylation: Proline hydroxylation, such as at P16, is a more recently studied modification. Biotinylated H3 (21-44) peptides with hydroxylated P16 are used in pull-down assays to identify interacting proteins like the KDM5A demethylase. nih.gov
The synthesis of these modified peptides often involves solid-phase peptide synthesis (SPPS), allowing for the incorporation of modified amino acid building blocks at specific positions in the peptide chain.
Biotinylation and Other Labeling Techniques for Assays
To facilitate detection and purification in various assays, the H3 (21-44) peptide is frequently labeled. nih.govnih.govmybiosource.comepigentek.comsigmaaldrich.comsigmaaldrich.comnih.govglpbio.comeurogentec.com
Biotinylation: This is the most common labeling technique. A biotin (B1667282) molecule is typically attached to the N-terminus or, more commonly, to a C-terminal linker, often a lysine (K) or a glycine-lysine (GK) linker. eurogentec.comcaymanchem.commybiosource.comeurogentec.com This high-affinity tag allows for strong and specific binding to streptavidin-coated surfaces, such as beads or microplates, which is essential for pull-down assays, peptide microarrays, and various enzyme-linked immunosorbent assays (ELISAs). nih.gov
Other Labels: While less common for this specific peptide in the provided context, other labels such as fluorescent tags or radioisotopes can also be incorporated for different types of assays.
The combination of site-specific PTMs and a biotin tag creates a powerful reagent for investigating the intricate mechanisms of chromatin biology.
In Vitro Biochemical and Biophysical Assays
The synthesized and labeled H3 (21-44) peptides are instrumental in a variety of in vitro assays designed to probe the interactions and activities of histone-modifying enzymes and other chromatin-associated proteins.
Peptide Binding Assays (e.g., Pull-down, Dot-blot)
These assays are fundamental for identifying and characterizing proteins that "read" specific histone modifications.
Pull-down Assays: In this technique, a biotinylated H3 (21-44) peptide (with or without a specific PTM) is immobilized on streptavidin-coated beads. nih.gov These beads are then incubated with cell lysates or purified proteins. Proteins that bind to the specific histone mark on the peptide are "pulled down" with the beads, separated from the rest of the lysate, and then identified by methods like Western blotting. nih.govnih.govresearchgate.net For example, GST-fusion proteins have been used in conjunction with biotinylated H3 peptides to identify interactions. nih.gov
Dot-blot Assays: In a dot-blot assay, different histone peptides are spotted onto a membrane. oup.com This membrane is then incubated with a protein of interest, and binding is detected using an antibody against that protein. This method allows for a rapid screening of a protein's binding specificity to a variety of histone modifications simultaneously. oup.com
Peptide Microarrays: This high-throughput method involves immobilizing a large number of different biotinylated histone peptides onto a streptavidin-coated chip. This allows for the simultaneous screening of interactions with a protein of interest, providing a comprehensive view of its binding profile. nih.gov
| Assay Type | Principle | Application with H3 (21-44) | Key Findings Example |
|---|---|---|---|
| Pull-down Assay | Immobilized biotinylated peptide captures interacting proteins from a solution. | Identifying readers of specific PTMs like H3K4me3 or H3P16oh. nih.govnih.gov | The MLL PHD3 finger was shown to selectively bind to H3K4me3 peptides. nih.gov |
| Dot-blot Assay | Peptides are spotted on a membrane and probed with a protein of interest. | Screening the binding specificity of a protein to various H3 modifications. oup.com | The chromodomain of MRG702 was found to bind to H3K4me2/3 and H3K36me3. oup.com |
| Peptide Microarray | High-throughput screening of protein binding to a large array of immobilized peptides. | Comprehensive analysis of the binding specificity of a protein to a wide range of histone modifications. nih.gov | Confirmed the strong preference of the MLL PHD3 finger for trimethylated Lys 4. nih.gov |
Enzyme Activity and Inhibition Screening Assays (e.g., for HMTs, HATs)
The H3 (21-44) peptide serves as a crucial substrate for a wide range of histone-modifying enzymes, including histone methyltransferases (HMTs) and histone acetyltransferases (HATs). nih.govbpsbioscience.com Assays using this peptide are vital for characterizing enzyme kinetics and for screening potential inhibitors.
Enzyme Activity Assays: These assays measure the ability of an enzyme to modify the H3 (21-44) peptide. For example, the activity of HMTs like EZH1 and EZH2 can be measured by their ability to methylate the K27 residue on the peptide. nih.gov The transfer of a methyl group from a donor molecule (like S-adenosyl-L-methionine, SAM) to the peptide can be detected using various methods, including radioisotope labeling or specific antibodies.
Inhibition Screening: By using the H3 (21-44) peptide as a substrate, researchers can screen libraries of small molecules to identify potential inhibitors of specific histone-modifying enzymes. nih.gov This is a critical step in drug discovery, particularly for cancer and other diseases where these enzymes are dysregulated. For instance, the peptide can be used to find inhibitors of H3K27 methyltransferases. sigmaaldrich.combpsbioscience.com
High-Throughput Screening (HTS) Platforms
The characteristics of the H3 (21-44) peptide make it highly suitable for adaptation to high-throughput screening (HTS) platforms. sigmaaldrich.com These platforms allow for the rapid testing of thousands of compounds for their effects on histone-modifying enzymes. The use of biotinylated peptides simplifies the assay format, for example, by allowing for immobilization on microplates and detection using automated systems. This has been instrumental in identifying inhibitors for enzymes like PRDM9, where a Z-factor, a measure of assay quality, of 0.82 was achieved in a 384-well format screen. nih.gov
| Assay Type | Purpose | Example Enzyme | Substrate |
|---|---|---|---|
| Enzyme Activity Assay | To measure the catalytic activity of a histone-modifying enzyme. | EZH2 (Histone Methyltransferase) nih.gov | H3 (21-44) peptide nih.gov |
| Inhibition Screening Assay | To identify small molecule inhibitors of a specific enzyme. | Histone 3 (K27) methyltransferases sigmaaldrich.combpsbioscience.com | Biotinylated H3 (21-44) peptide sigmaaldrich.combpsbioscience.com |
| High-Throughput Screening (HTS) | To rapidly screen large compound libraries for enzyme inhibitors or activators. | PRDM9 nih.gov | H3K36me2 (21-44) peptide nih.gov |
Structural Determination Techniques for H3 (21-44) Peptide Complexes
The three-dimensional structures of histone H3 peptides, including the 21-44 region, in complex with their interacting partners are crucial for understanding the molecular mechanisms of chromatin regulation. Several high-resolution structural biology techniques are employed to elucidate these interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of biomolecules in solution, providing insights into the conformation of the Histone H3 (21-44) peptide and its complexes under near-physiological conditions. NMR has been instrumental in characterizing the interactions of the H3 tail with various "reader" domains and the nucleosome itself.
One of the key approaches involves monitoring chemical shift perturbations (CSPs) in 1H-15N HSQC or HMQC spectra of 15N-labeled H3 peptides upon titration with a binding partner. These perturbations reveal the specific residues at the interface of the interaction. For instance, studies have utilized NMR to map the binding of chromodomains to H3 peptides containing methylated lysine residues, such as H3K27me3. oup.com The pattern of CSPs helps to define the binding epitope and can be used to determine the affinity of the interaction. oup.comnih.gov
Furthermore, NMR relaxation experiments, which measure parameters like the longitudinal (R1) and transverse (R2) spin relaxation rates, provide information about the dynamics of the H3 tail. These studies have shown that the H3 tail is intrinsically disordered but can adopt more defined structures upon binding to other molecules or when incorporated into a nucleosome. nih.gov For example, an NMR analysis of the histone H4 tail, which shares structural similarities with the H3 tail, revealed that a basic patch within the tail is associated with the nucleosome core, as evidenced by the complete lack of signal in an 1H-15N HSQC spectrum. nih.gov
Recent research has also employed NMR to investigate how the nucleosomal context affects the conformation and accessibility of the H3 tail. These studies have demonstrated that the H3 tail robustly interacts with nucleosomal DNA, which can inhibit the binding of some effector proteins. nih.gov The ability to observe NMR resonances for the H3 tail within the nucleosome has been interpreted as reflecting a disordered and predominantly accessible conformation. nih.gov
Table 1: NMR Spectroscopy Applications in the Study of Histone H3 Peptides
| Application | Technique | Key Findings | References |
| Mapping binding interfaces | 1H-15N HSQC/HMQC | Identified specific residues in the H3 tail involved in binding to reader domains like PHD fingers and chromodomains. | oup.comnih.gov |
| Characterizing dynamics | 15N Spin Relaxation (R1, R2) | Revealed the dynamic nature of the H3 tail and changes in flexibility upon binding or incorporation into nucleosomes. | nih.gov |
| Studying nucleosomal interactions | 1H-15N HSQC | Showed that the H3 tail interacts with nucleosomal DNA, which can modulate its accessibility to binding partners. | nih.gov |
| Investigating PTM effects | Chemical Shift Perturbations | Demonstrated how post-translational modifications on the H3 tail alter its conformation and interactions with other proteins. | oup.com |
X-ray Crystallography
X-ray crystallography is a primary method for determining the high-resolution, three-dimensional structures of proteins and their complexes. In the context of the Histone H3 (21-44) peptide, crystallography has been pivotal in visualizing how this region, often in a post-translationally modified state, is recognized by various "reader" and "writer" enzymes.
This technique has provided detailed atomic-level views of the interactions between H3 peptides and the binding pockets of proteins such as histone methyltransferases. For example, the crystal structure of the human PRC2 complex with an inhibitory H3K27M peptide revealed how the methionine residue fits into the active site, providing a mechanism for its oncogenic inhibition. nih.gov Similarly, the structures of WDR5 in complex with H3 peptides have shown how this protein can bind to different methylation states of H3K4. embopress.org
Crystallographic studies have also elucidated the structural basis for the recognition of methylated H3K9 by the ankyrin repeat domains of G9a and GLP, revealing a partial hydrophobic cage formed by tryptophan and acidic residues that accommodates the methyl-lysine. nih.gov These structures often highlight the specific hydrogen bonds, van der Waals interactions, and electrostatic contacts that mediate the recognition of the H3 (21-44) peptide and its modifications.
Table 2: X-ray Crystallography Studies of Histone H3 Peptide Complexes
| Complex | Key Structural Insights | Resolution (Å) | References |
| Human PRC2 with H3K27M peptide | Revealed the mechanism of inhibition by the oncogenic K27M mutation. | 2.8 | nih.gov |
| WDR5 with H3K4 peptides | Showed how WDR5 can accommodate different methylation states of H3K4. | 2.4-2.6 | embopress.org |
| G9a ankyrin repeats with H3K9me1/2 | Identified a hydrophobic cage responsible for methyl-lysine recognition. | 2.1 | nih.gov |
| BHC80 PHD finger with unmodified H3 peptide | Demonstrated the structural basis for the recognition of unmethylated H3K4. | 1.8 | nih.gov |
Cryo-Electron Microscopy (Cryo-EM) for Nucleosome Complexes
Cryo-EM studies have been instrumental in visualizing how histone variants and post-translational modifications influence nucleosome structure and dynamics. For instance, the cryo-EM structure of the human Sirtuin 6-nucleosome complex showed how the enzyme engages with the nucleosome to access the H3 tail. nih.gov Similarly, cryo-EM has been used to study nucleosomes containing the H3.8 variant, revealing structural changes that enhance the accessibility of the entry/exit DNA regions. researchgate.net
These studies provide a broader structural context for the H3 (21-44) peptide, showing how its conformation and accessibility can be influenced by the surrounding DNA, the other histone proteins, and the binding of large regulatory complexes. The increasing resolution of cryo-EM is beginning to allow for more detailed analysis of histone tail conformations within the nucleosome. researchgate.net
Table 3: Cryo-EM Studies of Nucleosome Complexes Relevant to Histone H3
| Complex | Key Findings | Resolution (Å) | References |
| Human Sirtuin 6-Nucleosome | Revealed how SIRT6 pries DNA from the nucleosome to access the H3 tail. | 2.7-3.1 | nih.gov |
| H3.8 Nucleosome | Showed altered DNA accessibility at the entry/exit regions compared to the H3.3 nucleosome. | 2.8 | researchgate.net |
| H3-H4 Octasome | Determined the structure of a nucleosome-like particle lacking H2A and H2B. | 3.9 | nih.gov |
| Nucleosome with Acetylated H3 Tail | Showed that H3 N-terminal tail acetylation did not alter the nucleosome core structure. | Not specified | researchgate.net |
Quantitative Mass Spectrometry for PTM Profiling
Quantitative mass spectrometry (MS) has become an indispensable tool for the comprehensive and unbiased analysis of histone post-translational modifications (PTMs). nih.gov This technique allows for the identification and quantification of a wide array of PTMs on the Histone H3 (21-44) peptide and other regions, providing a detailed picture of the "histone code." nih.govresearchgate.netnih.gov
A common approach is the "bottom-up" proteomics strategy, where histones are first digested into smaller peptides using proteases like trypsin or Glu-C. upenn.edustanford.edu Because histone tails are rich in lysine and arginine residues, digestion with trypsin alone produces very short, hydrophilic peptides that are difficult to analyze by liquid chromatography-mass spectrometry (LC-MS). stanford.edu To overcome this, a chemical derivatization method using propionic anhydride (B1165640) is often employed. This reagent modifies the ε-amino groups of unmodified and monomethylated lysines, preventing trypsin cleavage at these sites and resulting in longer, more manageable peptides. stanford.edu
Following digestion, the peptides are separated by nanoLC and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides, and fragmentation of the peptides in the gas phase provides sequence information and allows for the precise localization of PTMs. sci-hub.se The relative abundance of different PTMs can be quantified by measuring the area under the curve of the extracted ion chromatograms for the corresponding modified peptides. upenn.edu
Stable isotope labeling techniques can be combined with this workflow to enable comparative quantitative analysis between different samples. upenn.edu For example, samples can be derivatized with either a "light" (d0) or "heavy" (d5) version of propionic anhydride, and the resulting peptides are mixed and analyzed together. The ratio of the peak intensities for the light and heavy peptide pairs provides a precise measure of the relative abundance of a given modification between the two samples. upenn.edu
Table 4: Mass Spectrometry Approaches for Histone H3 PTM Analysis
| Method | Description | Advantages | References |
| Bottom-up MS | Proteins are digested into peptides prior to MS analysis. | Allows for precise localization of PTMs on specific residues. | upenn.eduacs.org |
| Chemical Derivatization | Unmodified and monomethylated lysines are chemically modified (e.g., with propionic anhydride) to create longer peptides after trypsin digestion. | Improves chromatographic retention and sequence coverage of histone tails. | stanford.edu |
| Stable Isotope Labeling | Samples are differentially labeled with light and heavy isotopes for relative quantification. | Enables accurate comparison of PTM levels between different biological conditions. | upenn.edu |
| Top-down MS | Intact proteins are introduced into the mass spectrometer for analysis. | Provides information on the combinatorial complexity of PTMs on a single histone molecule. | acs.org |
Peptide Microarray and Array-based Technologies
Peptide microarrays are high-throughput platforms that enable the simultaneous analysis of interactions between a protein of interest and a large library of peptides. merckmillipore.comjpt.com These arrays have become a valuable tool for dissecting the specificities of histone-binding proteins and enzymes.
Histone peptide microarrays consist of a solid support, typically a glass slide, onto which a diverse collection of synthetic histone peptides are immobilized. merckmillipore.com These peptides can represent different regions of the histone proteins, including the H3 (21-44) sequence, and can incorporate a wide range of single or combinatorial post-translational modifications. merckmillipore.comjpt.com
In a typical experiment, the microarray is incubated with a protein of interest, such as a "reader" domain, an antibody, or a histone-modifying enzyme. The binding of the protein to specific peptides on the array is then detected, often using a fluorescently labeled secondary antibody. merckmillipore.com This allows for a rapid and comprehensive assessment of the protein's binding preferences for different histone PTMs.
These arrays can be used to:
Determine the specificity of "reader" domains: By incubating a reader domain with the array, one can identify the specific PTMs and sequence contexts it recognizes.
Profile the specificity of antibodies: Microarrays are used to test the specificity and cross-reactivity of antibodies against various histone modifications. merckmillipore.com
Identify substrates for "writer" and "eraser" enzymes: By providing the necessary cofactors, one can identify which peptides on the array are modified or demodified by a given enzyme.
Table 5: Applications of Histone Peptide Microarrays
| Application | Experimental Setup | Information Gained | References |
| Reader Domain Specificity | Incubate array with a purified reader domain and detect binding with a specific antibody. | Identifies the PTMs and sequence motifs recognized by the reader domain. | merckmillipore.com |
| Antibody Specificity Profiling | Incubate array with a primary antibody against a histone modification and detect with a fluorescent secondary antibody. | Determines the on-target specificity and off-target cross-reactivity of the antibody. | merckmillipore.com |
| Enzyme Substrate Identification | Incubate array with a histone-modifying enzyme and necessary cofactors, then detect the modification with a specific antibody. | Identifies the peptide sequences and existing PTMs that are preferred substrates for the enzyme. | |
| Interactome Analysis | Use peptide pull-downs followed by mass spectrometry to identify proteins that bind to specific modified peptides. | Reveals the network of proteins that interact with different PTM states of histones. | nih.gov |
Advanced Research Paradigms Utilizing Histone H3 21 44 Peptide
Deciphering the "Histone Code" Hypothesis through H3 (21-44) Studies
The "histone code" hypothesis posits that specific post-translational modifications (PTMs) on histone tails, alone or in combination, are "read" by effector proteins to bring about distinct downstream cellular events. biorxiv.orgunc.edu The Histone H3 (21-44) peptide, which encompasses several key modifiable residues like lysine (B10760008) 27 (K27) and lysine 36 (K36), is instrumental in testing this hypothesis.
Researchers utilize synthetic H3 (21-44) peptides with precisely defined modifications to perform in vitro binding assays. biorxiv.orgbiorxiv.org These assays help identify "reader" proteins that specifically recognize a particular modification, such as trimethylated lysine 27 (H3K27me3). nih.gov For instance, affinity purification using a biotinylated H3K27me3 (21-44) peptide from Arabidopsis extracts led to the identification of BAH domain-containing transcriptional regulator 1 (BDT1) as a novel H3K27me3 reader.
Furthermore, by comparing the binding of proteins to peptides with single versus multiple modifications, scientists can dissect the combinatorial nature of the histone code. Studies have shown that the presence of one modification can influence the recognition of another. For example, the presence of H3K9 methylation can affect the binding of proteins to a phosphorylated serine 10. unc.edu This intricate interplay of modifications, often studied using peptide fragments like H3 (21-44), is crucial for understanding how the histone code is translated into biological function. nih.gov The use of these peptides has also revealed that some reader proteins, which show little to no binding to modified histone peptides, exhibit refined selectivity when presented with the full nucleosome context, highlighting the importance of both the specific PTM and the surrounding chromatin structure. biorxiv.orgbiorxiv.org
The ability to synthesize H3 (21-44) peptides with various modifications allows for a systematic analysis of the histone interactome, providing a systems-level view of how different combinations of marks are read. oup.com This approach has been crucial in identifying proteins and protein complexes that bind to specific methyl-phospho combinations on the H3 tail, furthering our understanding of the complexity of the histone code. oup.com
Investigating Chromatin Plasticity and Remodeling Mechanisms
Chromatin is not a static structure; its dynamic nature, or plasticity, is essential for processes like transcription, DNA repair, and replication. portlandpress.com The Histone H3 (21-44) peptide is a key tool for probing the mechanisms that underlie this plasticity.
The accessibility of histone tails is a critical factor in chromatin signaling. Studies combining NMR spectroscopy, molecular dynamics simulations, and biochemical assays have revealed that the H3 tail can interact with DNA within the nucleosome, which restricts its accessibility to reader proteins. nih.govresearchgate.netnih.gov The loss of H2A/H2B dimers from the nucleosome, forming hexasomes or tetrasomes, increases the dynamics and accessibility of the adjacent H3 tail. nih.gov This suggests that changes in nucleosome composition can directly modulate signaling at the level of the histone tails.
Histone variants, such as H3.3, also contribute to chromatin plasticity. nih.govfrontiersin.org H3.3 is often incorporated at sites of active transcription and plays a role in maintaining a chromatin state that is permissive for gene expression. nih.gov The structural plasticity of the H3-H4 dimer itself is also important, facilitating its exchange between different histone chaperones during nucleosome assembly and disassembly. nih.gov
Synthetic H3 (21-44) peptides are used to investigate how specific modifications influence the recruitment and activity of chromatin remodeling complexes. nih.gov These large, multi-protein machines use the energy of ATP hydrolysis to reposition, evict, or exchange nucleosomes, thereby altering DNA accessibility. By understanding how remodelers are targeted to specific genomic locations through interactions with modified histone tails, researchers can gain insight into the regulation of chromatin plasticity.
Elucidating the Role of H3 (21-44) in Specific Biological Processes
The Histone H3 (21-44) peptide has been instrumental in dissecting the role of histone modifications in a variety of biological processes, from plant development to the DNA damage response.
In the model plant Arabidopsis thaliana, the timing of flowering is a critical developmental transition that is tightly regulated by epigenetic mechanisms. The Histone H3 (21-44) region, particularly the methylation status of H3K27, plays a crucial role in this process.
The repressive mark H3K27me3 is found at key flowering genes, such as FLOWERING LOCUS T (FT) and SUPPRESSOR OF OVEREXPRESSION OF CO 1 (SOC1), helping to keep them silenced and prevent premature flowering. Using a biotinylated H3K27me3 (21-44) peptide, researchers identified BDT1 as a reader protein that binds to this mark and suppresses the transcription of these flowering genes. This study demonstrated that the recognition of H3K27me3 by BDT1 is a critical step in translating this histone mark into a developmental outcome.
Other studies have shown that the histone variant H3.3 is also important for plant growth and development. nih.gov Knockdown of H3.3 in Arabidopsis leads to early flowering, in part by affecting the chromatin state of the flowering repressor FLOWERING LOCUS C (FLC). nih.gov Furthermore, the interplay between different histone modifications is crucial. For example, proteins of the Morf Related Gene (MRG) group bind to both H3K4me3 and H3K36me3 to regulate the expression of FT and control flowering time. frontiersin.orgplos.orgnih.gov
The use of synthetic H3 (21-44) peptides with different modifications has been essential for identifying the specific reader proteins involved in these processes and for understanding how they contribute to the intricate regulation of plant development. nih.gov
The maintenance of genome stability is paramount for cellular life, and the DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions. Histone modifications within the H3 (21-44) region are emerging as key players in the DDR.
Upon DNA damage, such as a double-strand break (DSB), the surrounding chromatin undergoes rapid and dynamic changes in histone modifications. nih.govnih.gov These modifications serve as a platform to recruit DNA repair factors to the site of damage. For example, H3K9 trimethylation (H3K9me3) has been shown to be crucial for the activation of the Tip60 acetyltransferase, a key component of the DDR. researchgate.netnih.gov Tip60's chromodomain directly interacts with H3K9me3 at DSBs, which activates its acetyltransferase activity and promotes the repair process. nih.gov
Synthetic H3 (21-44) peptides have been used in vitro to demonstrate the direct interaction between Tip60 and H3K9me3, confirming the role of this modification in Tip60 activation. nih.gov Furthermore, studies have shown that other modifications within this region, such as H3K36 methylation, also play a role in the DDR by facilitating the recruitment of early DNA repair components. nih.gov
The ability to probe these interactions using defined peptide substrates is critical for unraveling the complex signaling cascades that link histone modifications to the maintenance of genome stability. These studies highlight how the H3 (21-44) region acts as a signaling hub during the DNA damage response, coordinating the recruitment and activation of repair pathways.
Development of Peptide-Based Tools for Manipulating Chromatin
The understanding of how histone modifications are read and translated into function has paved the way for the development of novel tools to manipulate chromatin structure and gene expression. The Histone H3 (21-44) peptide is at the forefront of these efforts.
Researchers are now designing and building "synthetic chromatin effectors," which are engineered proteins that can be targeted to specific genomic loci to alter the local chromatin state. biorxiv.orgnih.gov These effectors typically consist of a histone-binding domain, or "reader" module, fused to an effector domain, such as a transcriptional activator or repressor.
The Polycomb chromodomain (PCD), which specifically recognizes H3K27me3, has been used as a reader module in several studies. biorxiv.orgbiorxiv.orgnih.gov By fusing the PCD to a transcriptional activation domain, researchers have created a synthetic activator that can be recruited to H3K27me3-marked genes and turn on their expression. biorxiv.orgnih.gov The specificity of this interaction can be tested in vitro using biotinylated H3K27me3 (21-44) peptides in ELISA-based assays. biorxiv.orgbiorxiv.orgacs.org
To enhance the avidity and specificity of these synthetic effectors, researchers have experimented with using tandem reader domains connected by flexible or rigid linkers. biorxiv.orgbiorxiv.orgnih.gov These bivalent effectors can potentially engage with two modified histone tails on the same or adjacent nucleosomes, leading to a stronger and more specific interaction. biorxiv.orgnih.gov The development of these tools, which often rely on the H3 (21-44) peptide for their design and validation, holds great promise for both basic research and therapeutic applications, offering a way to "rewrite" epigenetic information and correct aberrant gene expression patterns.
Probes for Epigenetic Pathway Analysis
The synthetic peptide Histone H3 (21-44) trifluoroacetate (B77799) has emerged as an indispensable tool in the field of epigenetics, serving as a versatile probe for the detailed analysis of chromatin-modifying pathways. This peptide fragment, corresponding to amino acids 21-44 of the human histone H3 tail, encompasses several key lysine (K) and arginine (R) residues that are frequent targets for post-translational modifications (PTMs), including methylation and acetylation. Its utility lies in its function as a clean, defined substrate for a host of epigenetic enzymes and as a specific ligand for "reader" domains that recognize these modifications.
Probing "Writer" Enzyme Activity and Inhibition
The Histone H3 (21-44) peptide is widely employed as a substrate in biochemical assays to characterize the activity of "writer" enzymes, particularly histone methyltransferases (HMTs). caymanchem.comnih.gov Because this peptide sequence includes critical residues like Lys27 (K27) and Lys36 (K36), it is an ideal substrate for studying the enzymes that modify these sites, such as the Polycomb Repressive Complex 2 (PRC2), which contains the catalytic subunit EZH2. caymanchem.comnih.gov
Research findings have demonstrated its application in determining the kinetic parameters of these enzymes. For instance, in vitro methyltransferase assays using the H3 (21-44) peptide have been crucial for establishing the Michaelis-Menten constant (K*) of the PRC2 complex for both its cofactor, S-adenosyl-L-methionine (SAM), and the histone substrate itself. semanticscholar.org Such assays are fundamental for understanding the catalytic efficiency and substrate specificity of these enzymes.
Furthermore, the H3 (21-44) peptide is a cornerstone of high-throughput screening (HTS) campaigns to identify and characterize small molecule inhibitors of HMTs. selleckchem.compnas.org By using this peptide as the substrate, researchers can measure the potency of chemical compounds in blocking the methylation activity of enzymes like EZH2. The half-maximal inhibitory concentration (IC₅₀) is a key parameter derived from these assays, indicating the concentration of an inhibitor required to reduce the enzyme's activity by 50%. This approach has been instrumental in the development of therapeutic candidates. selleckchem.compnas.org
| Inhibitor | Target Enzyme | Assay Substrate | IC₅₀ (nM) | Kᵢ (nM) | Reference |
|---|---|---|---|---|---|
| Tazemetostat (EPZ-6438) | EZH2 (Wild-Type) | Histone H3 (21-44) peptide | 11 | 2.5 | selleckchem.com |
| EI1 | EZH2 (Wild-Type) | Unmethylated H3K27 peptide | 15 | N/A | pnas.org |
| EI1 | EZH2 (Y641F Mutant) | Dimethylated H3K27 peptide | 13 | N/A | pnas.org |
Investigating "Reader" Domain Interactions
Beyond its role as a substrate for writer enzymes, the Histone H3 (21-44) peptide and its modified variants are critical for studying "reader" domains. These are specialized protein modules, such as Plant Homeodomain (PHD) fingers and chromodomains, that specifically recognize and bind to modified histones, thereby translating the epigenetic mark into a biological outcome. mdpi.commun.ca
By synthesizing versions of the H3 (21-44) peptide with specific PTMs—such as acetylation at K27 (H3K27ac) or trimethylation at K27 (H3K27me3)—researchers can perform binding assays to identify and characterize novel reader domains. harvard.edujipb.net These experiments often involve pull-down assays from nuclear extracts followed by mass spectrometry to identify interacting proteins. jipb.net Quantitative binding data, such as the dissociation constant (K*), can be determined using techniques like fluorescence polarization or surface plasmon resonance, revealing the affinity and specificity of a reader domain for a particular histone mark. nih.govnih.gov
Studies have shown that the binding of a reader domain can be highly sensitive to the modification state of the peptide. For example, the second PHD finger (PHD2) of the protein CHD4 binds to the N-terminus of histone H3, but its affinity is dramatically modulated by modifications. While it shows weak binding to unmodified H3, its affinity increases significantly for H3 methylated or acetylated at lysine 9, but is abolished by methylation at lysine 4. nih.gov This demonstrates how H3 peptides are used to dissect the complex "histone code."
| Reader Domain | Peptide Ligand (Modification) | Binding Affinity (K*) | Reference |
|---|---|---|---|
| CHD4 PHD2 | H3 (unmodified) | 18 µM | nih.gov |
| CHD4 PHD2 | H3K9ac | 0.6 µM | nih.gov |
| CHD4 PHD2 | H3K9me3 | 0.9 µM | nih.gov |
| CHD4 PHD2 | H3K4me3 | 2.0 mM | nih.gov |
| BAZ2A PHD | H3 (1-10) | ~22 µM | portlandpress.com |
Deciphering Post-Translational Modification (PTM) Crosstalk
The H3 (21-44) peptide is also instrumental in exploring the concept of PTM crosstalk, where one modification on the histone tail influences the deposition, removal, or recognition of another. nih.govpnas.org The activity of an enzyme on the H3 (21-44) peptide can be significantly altered by the presence of other pre-existing modifications on the substrate.
A prominent example is the antagonistic relationship between H3K27 and H3K36 methylation. pnas.org Biochemical assays have shown that the methyltransferase activity of PRC2 on K27 is strongly inhibited if the substrate peptide is already methylated at K36. pnas.org Conversely, the presence of an H3K27me3 mark can allosterically activate PRC2, enhancing its ability to methylate adjacent nucleosomes, a phenomenon that can be studied using H3 (21-44) peptides carrying a stable H3K27me3 modification. nih.gov These studies, which rely on comparing enzyme kinetics with variously modified peptide substrates, are essential for understanding the complex regulatory networks that govern chromatin states.
Future Directions and Emerging Research Avenues for Histone H3 21 44 Studies
Integration with Live-Cell Imaging and Single-Molecule Biophysics
The dynamic nature of histone modifications necessitates a shift towards studying these events in living cells and at the single-molecule level. While current research often utilizes fixed cells or in vitro assays with peptide substrates like biotinylated Histone H3 (21-44), future studies will increasingly employ advanced imaging and biophysical techniques. nih.govresearchgate.netunclineberger.org
Live-cell imaging, using fluorescently tagged proteins and reporters, will enable the visualization of the addition and removal of PTMs on the H3 (21-44) tail in real-time. This approach can reveal the kinetics and spatial organization of these modifications in response to cellular signals and during processes like the cell cycle. For instance, live-cell reporters for DNA methylation activity have already been developed, providing a framework for similar systems to monitor histone modifications. biorxiv.orgnih.gov
Single-molecule biophysics techniques, such as fluorescence resonance energy transfer (FRET) and optical tweezers, offer the potential to dissect the interactions of individual enzymes and reader domains with the H3 (21-44) peptide. These methods can provide unprecedented detail on binding affinities, residence times, and the conformational changes that occur upon interaction, moving beyond the ensemble measurements common in current assays. researchgate.net
High-Resolution Mapping of H3 (21-44) PTMs in Native Chromatin Contexts
Understanding the "histone code" requires not only identifying individual PTMs but also mapping their precise locations and combinations along the chromatin fiber. Current techniques like chromatin immunoprecipitation (ChIP) followed by sequencing (ChIP-seq) have provided genome-wide maps of various histone modifications. bham.ac.uk However, these methods often lack the resolution to pinpoint modifications on specific histone variants or to decipher the interplay of multiple PTMs on a single H3 tail.
Future research will focus on developing and applying higher-resolution mapping techniques. This could involve advancements in mass spectrometry-based proteomics to analyze PTM patterns on intact histones or large histone fragments isolated from native chromatin. Such approaches would allow for a more comprehensive understanding of the combinatorial complexity of PTMs within the H3 (21-44) region and how these patterns correlate with specific genomic features and transcriptional states. Furthermore, refining techniques to isolate and analyze specific chromatin domains will be crucial for understanding the local context of H3 (21-44) modifications. bham.ac.uk
Computational Modeling and Simulation of H3 (21-44) Interactions
Computational approaches are becoming increasingly powerful in complementing experimental studies of histone biology. Molecular dynamics (MD) simulations can provide insights into the structural and dynamic consequences of PTMs on the H3 (21-44) tail and its interactions with other proteins. These simulations can model how modifications like methylation or phosphorylation alter the conformation of the histone tail and its binding affinity for specific reader domains. researchgate.net
For example, structural modeling has been used to understand how mutations in the EZH2 enzyme, which methylates H3K27, affect its substrate specificity. nih.gov Future computational work will likely involve more complex simulations of the entire nucleosome, incorporating various combinations of PTMs on the H3 (21-44) tail and other histone regions. These models will be invaluable for generating hypotheses about the functional consequences of specific PTM patterns and for guiding the design of experimental studies.
Exploring Novel PTMs and their Functional Consequences on H3 (21-44)
While methylation and acetylation are the most well-studied PTMs on the H3 (21-44) tail, a growing number of other modifications are being discovered, including phosphorylation, ubiquitination, and ADP-ribosylation. researchgate.netnih.gov The functional consequences of many of these novel PTMs are still largely unknown.
Future research will focus on identifying and characterizing these less-common modifications and elucidating their roles in chromatin biology. This will involve the development of new antibodies and chemical probes to detect these PTMs, as well as functional studies to determine how they are written, read, and erased. For example, studies on serine ADP-ribosylation have begun to uncover its interplay with other histone marks. nih.gov Understanding the crosstalk between different PTMs on the H3 (21-44) tail will be a key area of investigation, as the combination of modifications, rather than a single mark, likely dictates the functional outcome.
Elucidating the Role of H3 (21-44) in the Context of Histone Variants
The histone H3 family includes several variants, such as H3.3 and the centromere-specific CENP-A, which have distinct deposition pathways and functions. bham.ac.uk These variants differ slightly in their amino acid sequences, including within the N-terminal tail region. How the PTMs and interactions of the H3 (21-44) region differ between the canonical H3 and its variants is an important area for future research.
Investigating the specific readers and writers that interact with the H3 (21-44) region of these variants will provide insights into their unique roles in processes like transcriptional regulation, centromere function, and epigenetic memory. For instance, understanding how MeCP2, a protein involved in reading DNA methylation, interacts with nucleosomes containing different histone H3 variants and PTMs is an active area of research. oup.com
Potential for Discovery of Novel Epigenetic Regulatory Factors
The H3 (21-44) peptide is a powerful tool for identifying new proteins that interact with this critical region of the histone tail. By using modified and unmodified versions of this peptide as bait in pulldown assays coupled with mass spectrometry, researchers can identify novel "reader" proteins that recognize specific PTMs, as well as new "writer" and "eraser" enzymes. researchgate.netoup.com
These unbiased proteomic screens have the potential to uncover previously unknown components of the epigenetic machinery. For example, such approaches have been used to identify reader domains for H3K36me2. researchgate.net The discovery of new regulatory factors will open up new avenues of research into the mechanisms of gene regulation and provide potential new targets for therapeutic intervention in diseases where epigenetic pathways are dysregulated.
Table of Research Focus and Techniques for Histone H3 (21-44)
| Research Direction | Key Focus | Emerging Techniques |
| Live-Cell & Single-Molecule Studies | Real-time dynamics and kinetics of PTMs | Live-cell imaging with fluorescent reporters, FRET, Optical Tweezers |
| High-Resolution PTM Mapping | Combinatorial PTM patterns in native chromatin | Advanced mass spectrometry-based proteomics, High-resolution ChIP-seq |
| Computational Modeling | Structural and dynamic effects of PTMs | Molecular dynamics (MD) simulations of nucleosomes |
| Novel PTMs | Identification and functional characterization | New specific antibodies and chemical probes, Crosstalk analysis |
| Histone Variants | Variant-specific PTMs and interactions | Comparative studies of H3.3, CENP-A, etc. |
| Novel Regulatory Factors | Discovery of new readers, writers, and erasers | Proteomic screens using H3 (21-44) peptide baits |
Q & A
Q. What is the functional significance of the Histone H3 (21-44) region in chromatin biology?
The Histone H3 (21-44) peptide encompasses residues critical for post-translational modifications (PTMs) and interactions with chromatin-associated proteins. This region includes lysine residues (e.g., K27, K36) that undergo methylation, acetylation, or citrullination, modulating transcriptional activation/silencing and DNA repair. For example, methylation at K27 (H3K27me3) is linked to Polycomb-mediated gene repression . The trifluoroacetate salt form enhances solubility for in vitro assays, such as enzyme-substrate studies (e.g., PRMT4 catalysis) .
Methodological Tip : When studying PTMs, use mass spectrometry (MS) or site-specific antibodies to validate modifications. Ensure peptide purity (>95% via HPLC) to avoid confounding results .
Q. How should Histone H3 (21-44) Trifluoroacetate be stored and reconstituted for experimental use?
Store lyophilized peptide at -20°C in aliquots to prevent repeated freeze-thaw cycles. For reconstitution:
Centrifuge the vial briefly to collect powder.
Add ultrapure water or PBS (pH 7.4) to achieve 1–10 mM stock solutions.
Vortex gently and sonicate (37°C, 5–10 min) to dissolve aggregates.
Filter-sterilize (0.22 µm) to remove particulates .
Note : Trifluoroacetate (TFA) residues from synthesis may affect ionic strength in sensitive assays (e.g., electrophoretic mobility shift assays). Dialyze or use desalting columns if necessary .
Advanced Research Questions
Q. How can researchers design a study to map PRMT4 interaction sites using this compound?
Experimental Design :
Substrate Preparation : Use unmodified or arginine-methylated Histone H3 (21-44) as PRMT4 substrates .
Enzyme Assay : Incubate peptide with PRMT4, SAM (cofactor), and buffer (pH 8.0) at 30°C for 1–2 hrs.
Detection : Terminate reactions with SDS-PAGE loading buffer. Analyze methylation via autoradiography (³H-SAM) or anti-methylarginine antibodies.
Data Analysis : Compare kinetic parameters (Km, Vmax) between wild-type and mutant peptides (e.g., R26Cit substitution) .
Troubleshooting : If activity is low, verify SAM stability (store at -80°C) and exclude TFA interference by dialysis .
Q. What strategies mitigate interference from residual trifluoroacetic acid (TFA) in peptide-based assays?
Residual TFA from synthesis can alter pH, ionic strength, or protein folding. Mitigation steps:
Lyophilization : Re-lyophilize the peptide and reconstitute in a buffer of choice (e.g., ammonium bicarbonate).
Dialysis : Use 1 kDa MWCO membranes in neutral buffers.
Analytical Confirmation : Quantify TFA via ¹⁹F NMR (δ = -75 to -76 ppm) or LC-MS .
Caution : Avoid high TFA concentrations (>0.1%) in cell-based assays due to cytotoxicity .
Q. How can biotinylated this compound be used to study chromatin-protein interactions?
Biotinylation (e.g., at lysine residues) enables pull-down assays or surface plasmon resonance (SPR):
Pull-Down : Incubate biotinylated peptide with nuclear extracts and streptavidin beads. Elute bound proteins for MS identification .
SPR : Immobilize peptide on a streptavidin chip. Inject candidate proteins (e.g., readers of H3K27me3) to measure binding kinetics (KD, kon/koff) .
Optimization : Include a non-biotinylated control to subtract nonspecific binding. Use blocking agents (e.g., BSA) to minimize background .
Data Analysis & Contradictions
Q. How should researchers address discrepancies in PTM quantification across studies using Histone H3 (21-44)?
Contradictions often arise from:
Batch Variability : Verify peptide modification states via MS and quantify purity with HPLC .
Antibody Specificity : Validate antibodies using unmodified/mutant peptides in western blot controls .
Assay Conditions : Standardize buffer pH, ionic strength, and cofactors (e.g., SAM for methyltransferases) .
Example : H3K27me3 levels may vary due to differential activity of demethylases (e.g., UTX) in cell lysates. Use demethylase inhibitors (e.g., GSK-J4) in assays .
Q. What advanced analytical techniques characterize this compound stability under experimental conditions?
Circular Dichroism (CD) : Monitor secondary structure changes (e.g., α-helix loss) at varying pH/temperatures.
Differential Scanning Calorimetry (DSC) : Measure thermal denaturation to identify optimal storage conditions.
Hydrogen-Deuterium Exchange MS (HDX-MS) : Map conformational dynamics during protein binding .
Key Finding : Trifluoroacetate salts stabilize peptides in aqueous solutions but may induce aggregation in high concentrations. Always centrifuge before use .
Synthesis & Quality Control
Q. What critical parameters ensure high-quality synthesis of this compound?
Solid-Phase Synthesis : Use Fmoc chemistry with resins optimized for long peptides (>20 aa).
Cleavage/Deprotection : Employ TFA cocktails (e.g., TFA:thioanisole:EDT 95:3:2) to minimize side reactions.
Purification : Perform reverse-phase HPLC (C18 column) with gradients of acetonitrile/water + 0.1% TFA.
Quality Control : Confirm identity via MALDI-TOF MS and quantify endotoxins (<0.1 EU/µg) for cell studies .
Q. How can researchers validate the absence of truncation products in synthesized Histone H3 (21-44) batches?
Analytical HPLC : Use a shallow gradient (1% acetonitrile/min) to resolve truncations.
Tandem MS (MS/MS) : Sequence the peptide to confirm residue integrity.
Edman Degradation : Perform N-terminal sequencing for the first 5–10 residues .
Ethical & Safety Considerations
Q. What safety protocols are essential when handling trifluoroacetate-containing peptides?
Personal Protective Equipment (PPE) : Wear gloves, goggles, and lab coats. TFA is corrosive (Skin Category 1A) .
Ventilation : Use fume hoods during reconstitution to avoid inhalation (Acute Toxicity Category 4).
Waste Disposal : Neutralize TFA with sodium bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
